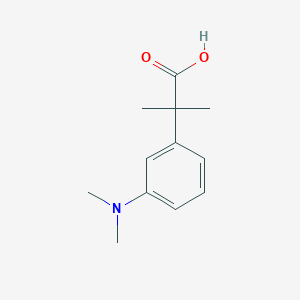

2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid

Description

Structural Identification and Nomenclature of 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic Acid

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes its structural composition and substitution pattern. The compound belongs to the chemical classification of aromatic carboxylic acids, specifically α-methylated phenylpropanoic acid derivatives. The Chemical Abstracts Service registry number assigned to this compound is 1176042-65-1, providing unique identification within chemical databases.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions where the propanoic acid backbone serves as the principal functional group, with the 2-methyl substitution indicating a quaternary carbon center. The 3-(dimethylamino)phenyl substituent specifies the aromatic ring attachment at the meta position relative to the dimethylamino group. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

The molecular formula for this compound is C₁₂H₁₇NO₂, indicating a composition of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight is precisely calculated as 207.27 grams per mole, which is consistent across multiple chemical supplier databases and reference sources. This molecular weight calculation takes into account the atomic masses of all constituent elements and provides essential information for stoichiometric calculations and analytical procedures.

The molecular formula analysis reveals several important structural features. The carbon-to-hydrogen ratio of 12:17 indicates the presence of aromatic character with additional methyl substitutions. The single nitrogen atom corresponds to the dimethylamino functional group, while the two oxygen atoms are associated with the carboxylic acid functionality. The degree of unsaturation calculation yields five degrees of unsaturation, accounting for the benzene ring (four degrees) and the carbonyl group (one degree).

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ | |

| Molecular Weight | 207.27 g/mol | |

| Chemical Abstracts Service Number | 1176042-65-1 | |

| MDL Number | MFCD11899036 | |

| PubChem Compound Identifier | 57367820 |

The Simplified Molecular Input Line Entry System notation for this compound is CC(C)(C1=CC=CC(N(C)C)=C1)C(O)=O, which provides a linear representation of the molecular structure. This notation facilitates computer-based chemical structure searching and database queries, enabling researchers to identify related compounds and structural analogs efficiently.

Structural Characterization via Spectroscopic Methods

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The proton Nuclear Magnetic Resonance spectrum would be expected to display several distinct resonance regions corresponding to different chemical environments within the molecule. The dimethylamino group protons typically appear as a singlet around 2.9-3.0 parts per million due to rapid nitrogen inversion that averages the magnetic environments of the methyl groups.

The aromatic proton resonances would appear in the characteristic aromatic region between 6.5-7.5 parts per million, with the specific chemical shifts influenced by the electron-donating effect of the dimethylamino substituent. The meta-disubstitution pattern would generate a complex multipicity pattern for the four aromatic protons, reflecting their unique chemical environments and vicinal coupling relationships. The quaternary methyl groups attached to the α-carbon would appear as a singlet around 1.4-1.6 parts per million, while the carboxylic acid proton would resonate as a broad singlet around 11-12 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary structural information, with the carbonyl carbon appearing around 180 parts per million and the aromatic carbons distributed throughout the aromatic region (110-160 parts per million). The quaternary carbon bearing the carboxylic acid group would appear around 45-50 parts per million, while the dimethylamino carbons would resonate around 40 parts per million. These spectroscopic signatures are consistent with related aromatic carboxylic acid derivatives reported in the literature.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy provides valuable functional group identification for this compound through characteristic vibrational frequencies. The carboxylic acid functionality would exhibit a broad O-H stretching vibration between 2500-3300 wavenumbers, overlapping with the C-H stretching regions. The carbonyl stretch would appear as a strong absorption around 1700-1720 wavenumbers, with the exact frequency influenced by hydrogen bonding and electronic effects from the aromatic system.

The aromatic C-H stretching vibrations would occur around 3000-3100 wavenumbers, while aliphatic C-H stretches would appear at slightly lower frequencies (2850-3000 wavenumbers). The dimethylamino group would contribute N-C stretching vibrations around 1000-1200 wavenumbers, and the aromatic C=C stretches would manifest as multiple bands between 1450-1600 wavenumbers. The fingerprint region below 1500 wavenumbers would contain numerous characteristic absorptions that serve as a molecular fingerprint for compound identification.

Mass spectrometric analysis would provide molecular ion confirmation at m/z 207, corresponding to the molecular weight of the compound. Electron ionization mass spectrometry would generate characteristic fragmentation patterns, including loss of the carboxylic acid group (loss of 45 mass units) and fragmentation of the dimethylamino group. The base peak would likely correspond to the dimethylaminobenzyl cation formed through α-cleavage adjacent to the aromatic ring. These fragmentation patterns are diagnostic for this structural class and facilitate compound identification and purity assessment.

X-ray Crystallographic Studies and Conformational Analysis

While specific X-ray crystallographic data for this compound was not identified in the available literature, structural predictions can be made based on related compounds and computational modeling. The compound would be expected to crystallize in a conformation that minimizes steric interactions while maximizing intermolecular hydrogen bonding through the carboxylic acid functionality. The quaternary carbon center would adopt a tetrahedral geometry, with the phenyl ring oriented to minimize steric clash with the two methyl substituents.

The dimethylamino group would likely adopt a planar or near-planar geometry with the aromatic ring, facilitating conjugation between the nitrogen lone pair and the π-electron system of the benzene ring. This planar arrangement would contribute to the overall stability of the molecule and influence its physical properties. The carboxylic acid group would be expected to form intermolecular hydrogen bonds in the solid state, leading to dimeric or chain-like arrangements commonly observed in carboxylic acid crystal structures.

Conformational analysis would reveal that rotation around the bond connecting the quaternary carbon to the aromatic ring would be relatively unrestricted, allowing the molecule to adopt multiple conformations in solution. However, the preferred conformation would minimize steric interactions between the methyl groups and the aromatic system. Computational studies using density functional theory methods would provide detailed information about preferred conformations, rotational barriers, and electronic properties of this compound, complementing experimental crystallographic investigations when available.

Properties

IUPAC Name |

2-[3-(dimethylamino)phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,11(14)15)9-6-5-7-10(8-9)13(3)4/h5-8H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKKONUBZYISDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)N(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724480 | |

| Record name | 2-[3-(Dimethylamino)phenyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176042-65-1 | |

| Record name | 2-[3-(Dimethylamino)phenyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoaniline and 2-methylpropanoic acid.

Formation of Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction. 3-bromoaniline is reacted with dimethylamine in the presence of a suitable base like sodium hydride or potassium carbonate.

Coupling Reaction: The resulting 3-(dimethylamino)aniline is then coupled with 2-methylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions to introduce halogen atoms onto the phenyl ring.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Pain Management

One of the primary applications of 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid is in the synthesis of analgesics. The compound serves as a precursor in the production of tapentadol, a medication used for treating moderate to severe pain. Tapentadol operates through dual mechanisms: it acts as an opioid receptor agonist and a norepinephrine reuptake inhibitor, making it effective in managing pain while minimizing side effects associated with traditional opioids .

1.2 Neurological Disorders

Research has indicated that derivatives of this compound may have applications in treating neurological disorders such as depression and anxiety. The compound's ability to influence neurotransmitter systems suggests potential use in developing treatments for conditions like dysthymia and psychosis .

Case Study: Tapentadol Synthesis

A notable study demonstrated a novel synthesis route for tapentadol that incorporates this compound as an intermediate. The process involved several steps including halogenation, reduction, and amidation, yielding a product with over 99% purity. This method not only reduced production costs but also improved overall efficiency compared to traditional methods .

Case Study: Neuropharmacological Research

Another research effort focused on exploring the neuropharmacological effects of derivatives derived from this compound. The studies indicated promising results in modulating serotonin and norepinephrine levels, suggesting its potential utility in treating mood disorders .

Mechanism of Action

The mechanism by which 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Structural Insights :

- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound (electron-donating) contrasts with the cyano group in 19q (electron-withdrawing), influencing reactivity and bioactivity. For example, electron-withdrawing groups in 19q correlate with higher synthetic yields (64.9% vs. 51.4% for 19p) .

- Steric Effects: The α-methyl group in the target compound and bezafibrate enhances metabolic stability compared to unsubstituted propanoic acids, as seen in bezafibrate’s prolonged lipid-lowering effects .

Pharmacological Activity Comparison

- Lipid Modulation: Bezafibrate, a phenoxypropanoic acid derivative, reduces triglycerides (43%) and cholesterol (20–25%) via PPARα activation. The dimethylamino group in the target compound may similarly enhance nuclear receptor binding but requires validation .

- Anti-Inflammatory Potential: Compound 2 from Lycium barbarum (3-(4-methoxyphenyl)prop-2-enamide) exhibits anti-inflammatory activity (IC₅₀: 17.00 μM), suggesting that aromatic substitutions on the propanoic acid scaffold can modulate immune responses .

Physicochemical Properties

- Solubility: The dimethylamino group enhances water solubility compared to nonpolar analogues like 3-(4-chlorophenyl)-2,2-dimethylpropanoic acid methyl ester ().

- Crystallinity : Derivatives such as 19s (4-methoxyphenyl variant) form white solids, indicating that substituent polarity influences crystallization behavior .

Biological Activity

2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid, also known as a derivative of dimethylaminophenylpropanoic acid, has garnered attention in medicinal chemistry for its potential biological activities. This compound exhibits a wide range of pharmacological properties, making it a subject of interest in various research fields including cancer therapy, enzyme inhibition, and metabolic modulation.

Chemical Structure and Properties

The chemical structure of this compound features a dimethylamino group attached to a phenyl ring, contributing to its unique reactivity and interaction with biological targets.

Molecular Formula: C12H17N1O2

Molecular Weight: 207.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition: It has been shown to inhibit lactate dehydrogenase A (LDHA), an enzyme crucial for the conversion of pyruvate to lactate in the glycolytic pathway. This inhibition can lead to altered cellular metabolism, promoting oxidative phosphorylation over glycolysis.

- Cell Signaling Modulation: The compound influences various signaling pathways, including those involved in cell growth and differentiation. Its interaction with the BET bromodomain family has been noted, which plays a role in gene expression regulation.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values as low as 0.69 μM against HeLa cells, suggesting potent anticancer properties compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

Enzyme Interaction Studies

In biochemical assays, this compound has been utilized as a probe for studying enzyme interactions. Its ability to modulate enzyme activity makes it valuable in understanding metabolic pathways and drug interactions .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption: High gastrointestinal absorption with the capability to cross the blood-brain barrier.

- Distribution: Transported via organic cation transporters (OCTs), influencing its distribution across tissues.

- Metabolism: Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .

Safety and Toxicology

While the compound shows promising biological activity, safety studies are crucial. High doses have been associated with hepatotoxicity and nephrotoxicity in animal models, indicating a need for careful dosage management in therapeutic applications.

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.